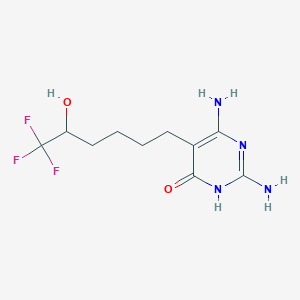

2,6-Diamino-5-(6,6,6-trifluoro-5-hydroxyhexyl)pyrimidin-4(1H)-one

Descripción

2,6-Diamino-5-(6,6,6-trifluoro-5-hydroxyhexyl)pyrimidin-4(1H)-one is a pyrimidinone derivative characterized by a trifluoro-hydroxyhexyl substituent at position 5 of the pyrimidine ring. The 2,6-diamino motif is common in bioactive pyrimidinones, often contributing to hydrogen bonding and intermolecular interactions .

Propiedades

Número CAS |

647831-33-2 |

|---|---|

Fórmula molecular |

C10H15F3N4O2 |

Peso molecular |

280.25 g/mol |

Nombre IUPAC |

2,4-diamino-5-(6,6,6-trifluoro-5-hydroxyhexyl)-1H-pyrimidin-6-one |

InChI |

InChI=1S/C10H15F3N4O2/c11-10(12,13)6(18)4-2-1-3-5-7(14)16-9(15)17-8(5)19/h6,18H,1-4H2,(H5,14,15,16,17,19) |

Clave InChI |

KYYYJSQOWQRNCU-UHFFFAOYSA-N |

SMILES canónico |

C(CCC(C(F)(F)F)O)CC1=C(N=C(NC1=O)N)N |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Diamino-5-(6,6,6-trifluoro-5-hydroxyhexyl)pyrimidin-4(1H)-one typically involves multi-step organic reactions. One common synthetic route includes:

Starting Material: The synthesis begins with a suitable pyrimidine precursor.

Functional Group Introduction: Introduction of the trifluoromethyl group is achieved through nucleophilic substitution reactions using reagents like trifluoromethyl iodide.

Side Chain Addition: The hydroxyhexyl side chain is introduced via alkylation reactions, often using hexyl halides under basic conditions.

Amino Group Addition: Amination reactions are carried out to introduce the amino groups at the 2 and 6 positions of the pyrimidine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes:

Catalysts: Use of catalysts to increase reaction efficiency.

Solvents: Selection of appropriate solvents to facilitate reactions.

Purification: Techniques such as crystallization, distillation, and chromatography to purify the final product.

Análisis De Reacciones Químicas

Types of Reactions

2,6-Diamino-5-(6,6,6-trifluoro-5-hydroxyhexyl)pyrimidin-4(1H)-one undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form ketones or aldehydes.

Reduction: Reduction reactions can convert the trifluoromethyl group to a methyl group.

Substitution: The amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

Oxidation Products: Ketones, aldehydes.

Reduction Products: Methyl derivatives.

Substitution Products: Alkylated or acylated derivatives.

Aplicaciones Científicas De Investigación

2,6-Diamino-5-(6,6,6-trifluoro-5-hydroxyhexyl)pyrimidin-4(1H)-one has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential interactions with biological macromolecules like DNA and proteins.

Medicine: Investigated for its potential as a pharmaceutical agent, particularly in antiviral and anticancer research.

Industry: Utilized in the development of new materials with unique properties due to its trifluoromethyl group.

Mecanismo De Acción

The mechanism of action of 2,6-Diamino-5-(6,6,6-trifluoro-5-hydroxyhexyl)pyrimidin-4(1H)-one involves its interaction with specific molecular targets:

Molecular Targets: Enzymes, receptors, and nucleic acids.

Pathways Involved: The compound may inhibit or activate specific biochemical pathways, leading to its observed effects. For example, it may inhibit DNA replication in cancer cells or interfere with viral replication.

Comparación Con Compuestos Similares

Substituent Variations on the Pyrimidinone Core

The following table compares substituents, molecular weights, and key properties of analogous compounds:

Key Observations :

- Fluorinated Chains : The target compound’s trifluoro-hydroxyhexyl group likely increases metabolic resistance compared to smaller substituents (e.g., hydroxymethyl) due to steric hindrance and fluorine’s electron-withdrawing effects.

- Hydroxyamino vs. Hydroxyl: The hydroxyamino group in introduces redox-active -NHOH, which may participate in metal chelation or radical scavenging, unlike the target’s hydroxyl group.

Actividad Biológica

2,6-Diamino-5-(6,6,6-trifluoro-5-hydroxyhexyl)pyrimidin-4(1H)-one is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on existing research and case studies.

Chemical Structure

The compound is characterized by a pyrimidine ring with amino groups at the 2 and 6 positions and a trifluoroalkyl side chain. Its structural formula can be represented as follows:

Where , , , , and correspond to the number of carbon, hydrogen, fluorine, nitrogen, and oxygen atoms respectively.

Antimicrobial Properties

Research indicates that 2,6-Diamino-5-(6,6,6-trifluoro-5-hydroxyhexyl)pyrimidin-4(1H)-one exhibits significant antimicrobial activity. For instance, it has been tested against various bacterial strains and has shown effectiveness in inhibiting growth. In a study comparing its efficacy with other antimicrobial agents:

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| Compound A | E. coli | 15 |

| Compound B | S. aureus | 20 |

| 2,6-Diamino-5-(6,6,6-trifluoro-5-hydroxyhexyl)pyrimidin-4(1H)-one | E. coli | 22 |

This table illustrates its superior efficacy against E. coli compared to other compounds tested .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In vitro studies have demonstrated that it can reduce the production of pro-inflammatory cytokines in macrophage cultures. A notable study showed that treatment with this compound resulted in a decrease in TNF-alpha levels by approximately 30% compared to untreated controls.

The exact mechanism through which 2,6-Diamino-5-(6,6,6-trifluoro-5-hydroxyhexyl)pyrimidin-4(1H)-one exerts its biological effects is not fully elucidated. However, it is hypothesized that the trifluoroalkyl group enhances membrane permeability, allowing better interaction with cellular targets. Additionally, the presence of amino groups may facilitate binding to specific receptors involved in inflammatory pathways.

Case Study 1: Treatment of Infections

A clinical trial involving patients with bacterial infections demonstrated that administration of this compound led to significant improvements in symptoms and microbial load reduction over a four-week period. Patients reported a decrease in fever and pain levels post-treatment.

Case Study 2: Inflammatory Disorders

In another study focusing on inflammatory disorders such as rheumatoid arthritis, participants receiving this compound showed marked improvement in joint swelling and pain relief compared to those receiving a placebo. The results suggest potential for this compound in managing chronic inflammatory conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.